1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea
Brand Name: Vulcanchem
CAS No.: 1060243-11-9
VCID: VC7604123
InChI: InChI=1S/C19H20N4O2/c1-11-7-8-15(13(3)10-11)21-19(25)22-16-14(4)20-17-12(2)6-5-9-23(17)18(16)24/h5-10H,1-4H3,(H2,21,22,25)
SMILES: CC1=CC(=C(C=C1)NC(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C)C
Molecular Formula: C19H20N4O2
Molecular Weight: 336.395

1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea

CAS No.: 1060243-11-9

Cat. No.: VC7604123

Molecular Formula: C19H20N4O2

Molecular Weight: 336.395

* For research use only. Not for human or veterinary use.

1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea - 1060243-11-9

Specification

CAS No. 1060243-11-9
Molecular Formula C19H20N4O2
Molecular Weight 336.395
IUPAC Name 1-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea
Standard InChI InChI=1S/C19H20N4O2/c1-11-7-8-15(13(3)10-11)21-19(25)22-16-14(4)20-17-12(2)6-5-9-23(17)18(16)24/h5-10H,1-4H3,(H2,21,22,25)
Standard InChI Key OCUGESKGNWVMNI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C)C

Introduction

The compound 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea is a complex organic molecule belonging to the pyrido[1,2-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound includes a pyrido[1,2-a]pyrimidine core linked to a urea group and a 2,4-dimethylphenyl substituent, contributing to its unique chemical properties and biological activities.

Biological Activities and Applications

  • Pharmacological Potential: Compounds within the pyrido[1,2-a]pyrimidine family are recognized for their potential pharmacological properties. The presence of urea and 2,4-dimethylphenyl groups in this compound suggests potential interactions with biological targets, which could lead to therapeutic applications.

  • Mechanism of Action: The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. Similar compounds have shown efficacy in inhibiting targets like dihydrofolate reductase (DHFR), suggesting a potential pathway for therapeutic action.

Table: Comparison of Pyrido[1,2-a]pyrimidine Derivatives

CompoundMolecular FormulaBiological ActivityPotential Applications
N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamideNot specifiedDiverse biological activitiesMedicinal chemistry, pharmacology
1-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)ureaNot specifiedPotential therapeutic applicationsDrug development
N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-diethoxybenzamideC21H23N3O4Non-human research applicationsResearch in biological interactions

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